BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to N-Methyl-1,3-
propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Methyl-1,3-propanediamine

Cat. No.: B050750

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine is a versatile aliphatic diamine that serves as a crucial building
block in organic synthesis and holds significant potential in various industrial and
pharmaceutical applications. Its unique structure, featuring both a primary and a secondary
amine group, imparts distinct reactivity and makes it a valuable intermediate in the synthesis of
a wide range of complex molecules, including pharmaceuticals, agrochemicals, and
surfactants.[1][2][3] This guide provides a comprehensive overview of N-Methyl-1,3-
propanediamine, covering its alternative names, chemical and physical properties, a detailed
synthesis protocol, and an exploration of its potential role in biological signaling pathways.

Alternative Names and ldentifiers

N-Methyl-1,3-propanediamine is known by a variety of synonyms and identifiers, which are
essential for comprehensive literature and database searches.
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Type Name/Identifier

IUPAC Name Ni-methylpropane-1,3-diamine
CAS Number 6291-84-5

Synonyms (3-Aminopropyl)methylamine

1-Amino-3-(methylamino)propane

3-(Methylamino)-1-propylamine

3-(Methylamino)propylamine

3-Aminopropylmethylamine

N-Methyl-1,3-diaminopropane

N-Methyl-1,3-propylenediamine

N-Methyltrimethylenediamine

N1-Methyl-1,3-propanediamine

Trade Name Example Koei 3306

Other Identifiers NSC 8160

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-1,3-propanediamine
is critical for its handling, application in synthesis, and for predicting its behavior in various
systems.
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Property Value Reference
Molecular Formula CaH12N2 [2]
Molecular Weight 88.15 g/mol [4]
Appearance Colorless to pale yellow liquid [2]
Odor Distinct amine odor [2]
Boiling Point 139-141 °C [4]
Melting Point -72 °C [5]
Density 0.844 g/mL at 25 °C [4]
Refractive Index (n2°/D) 1.447 [4]
Water Solubility Soluble [2]

Flash Point

96 °F (35.6 °C)

[5]

Experimental Protocols
Synthesis of N-Methyl-1,3-propanediamine via Reductive

Amination

While specific, detailed laboratory-scale syntheses of N-Methyl-1,3-propanediamine are not

abundantly available in the public literature, a common and effective method for its preparation

Is the reductive amination of a suitable carbonyl compound. The following is a generalized

protocol based on established chemical principles for the synthesis of N-alkylated amines.

Reaction Scheme:

This synthesis involves the reaction of 3-aminopropionaldehyde (or a protected equivalent) with

methylamine to form an intermediate imine, which is then reduced in situ to yield N-Methyl-1,3-

propanediamine.
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A potential reaction pathway for the synthesis of N-Methyl-1,3-propanediamine.
Materials:
» 3-Aminopropionaldehyde diethyl acetal (as a stable precursor to 3-aminopropionaldehyde)
» Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
¢ Sodium cyanoborohydride (NaBH3CN) or another suitable reducing agent
» Methanol
e Hydrochloric acid (HCI)
e Sodium hydroxide (NaOH)
o Diethyl ether
e Anhydrous magnesium sulfate or sodium sulfate
» Round-bottom flask
e Magnetic stirrer
» Reflux condenser

o Separatory funnel
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o Standard glassware for extraction and distillation
Procedure:

o Deprotection of the Aldehyde: 3-Aminopropionaldehyde diethyl acetal is hydrolyzed to the
free aldehyde by treatment with a mild acid. This step should be performed immediately
before the reductive amination as the free aminoaldehyde is not very stable.

e Imine Formation: The freshly prepared 3-aminopropionaldehyde is dissolved in methanol in a
round-bottom flask. A solution of methylamine is added dropwise at room temperature with
stirring. The reaction mixture is stirred for a period to allow for the formation of the imine.

e Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The pH
is maintained in a slightly acidic range (pH 6-7) by the controlled addition of dilute HCI to
facilitate the reduction. The reaction is typically stirred at room temperature for several hours
or until completion, which can be monitored by techniques like TLC or GC-MS.

o Work-up: The reaction is quenched by the addition of water. The methanol is removed under
reduced pressure. The aqueous residue is then made basic (pH > 12) by the addition of
concentrated NaOH solution.

o Extraction: The product is extracted from the basic aqueous solution with a suitable organic
solvent, such as diethyl ether or dichloromethane. The organic layers are combined.

 Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or
sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product
can be further purified by distillation under reduced pressure to obtain pure N-Methyl-1,3-
propanediamine.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature,
reaction time, and stoichiometry of reagents, would need to be optimized for the best yield and

purity.

Potential Role in Biological Signaling Pathways

Direct evidence specifically implicating N-Methyl-1,3-propanediamine in biological signaling
pathways is currently limited in publicly available research. However, its structural similarity to
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endogenous polyamines like putrescine, spermidine, and spermine suggests a potential for
interaction with polyamine metabolic and signaling pathways.

Polyamines are ubiquitous polycations that are essential for cell growth, differentiation, and
proliferation.[6][7] Dysregulation of polyamine metabolism is frequently observed in cancer.[6]
[7] The enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC),
are often upregulated in tumor cells.[6]

Hypothetical Involvement:

Given that N-Methyl-1,3-propanediamine is a simple diamine, it could potentially:

Act as a competitive inhibitor for enzymes in the polyamine pathway.
« Interfere with polyamine transport into and out of cells.

e Serve as a precursor for the synthesis of more complex, biologically active molecules within
a cell.

» Mimic the effects of natural polyamines, thereby influencing cellular processes that are
regulated by polyamine levels.

The introduction of a methyl group can also affect the biological activity of a molecule by
altering its lipophilicity, binding affinity to receptors or enzymes, and metabolic stability.[8] For
instance, N-methylation of some antimicrobial peptides has been shown to modulate their
biological activity.[9][10]

The diagram below illustrates a simplified overview of the canonical polyamine biosynthesis
pathway, highlighting potential points of interaction for a molecule like N-Methyl-1,3-
propanediamine.
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Simplified polyamine biosynthesis pathway with hypothetical interaction points for N-Methyl-

1,3-propanediamine.
Further research is required to elucidate the specific biological roles and mechanisms of action

of N-Methyl-1,3-propanediamine. Its potential to modulate polyamine pathways makes it an
interesting candidate for investigation in the context of diseases characterized by aberrant cell

growth, such as cancer.

Conclusion
N-Methyl-1,3-propanediamine is a chemical compound with a well-defined set of
physicochemical properties and a range of synonyms that facilitate its identification. While it is
a valuable intermediate in chemical synthesis, particularly in the pharmaceutical industry,
detailed public information on its specific laboratory-scale synthesis and its precise role in
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biological signaling pathways remains an area for further exploration. The provided generalized
synthesis protocol offers a starting point for its preparation, and the discussion on its potential
interaction with polyamine pathways opens avenues for future research into its
pharmacological effects and therapeutic applications. As a versatile and reactive molecule, N-
Methyl-1,3-propanediamine will likely continue to be a compound of interest for chemists and
drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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